1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene
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Overview
Description
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene is an aromatic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene typically involves the reaction of 3,5-dichlorobromobenzene with magnesium and diisobutyl aluminum hydride to form a Grignard reagent. This intermediate is then reacted with ethyl trifluoroacetate to produce 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone. The final step involves the reaction of this intermediate with methyltriphenylphosphonium iodide in the presence of potassium t-butoxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The synthetic route mentioned above is favored due to its simplicity, mild reaction conditions, and the availability of raw materials. The process is also environmentally friendly, which is an important consideration in industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound .
Scientific Research Applications
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene is unique due to its specific arrangement of chlorine atoms and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
500729-81-7 |
---|---|
Molecular Formula |
C18H10Cl4 |
Molecular Weight |
368.1 g/mol |
IUPAC Name |
1,3-dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-5-13(6-16(20)9-15)11-1-2-12(4-3-11)14-7-17(21)10-18(22)8-14/h1-10H |
InChI Key |
BNXVXKHCCMLXOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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